molecular formula C11H11F3O2 B1394459 2-(4-(Trifluoromethyl)benzyl)propanoic acid CAS No. 1192772-71-6

2-(4-(Trifluoromethyl)benzyl)propanoic acid

Cat. No. B1394459
M. Wt: 232.2 g/mol
InChI Key: KOPLOHWBAJQCOI-UHFFFAOYSA-N
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Description

“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a chemical compound with the CAS Number: 1192772-71-6 . It has a molecular weight of 232.2 and its IUPAC name is 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid . The compound is stored in a dry room at normal temperature and it is in solid form .


Molecular Structure Analysis

The InChI code for “2-(4-(Trifluoromethyl)benzyl)propanoic acid” is 1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 232.2 .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : “2-(4-(Trifluoromethyl)benzyl)propanoic acid” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product.
  • Predicting NMR Spectrum

    • Field : Chemistry
    • Application : “4-(Trifluoromethyl)benzyl alcohol”, a related compound, is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . This could suggest that “2-(4-(Trifluoromethyl)benzyl)propanoic acid” might have similar applications.
  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry
    • Application : Indole derivatives, which can be synthesized from compounds like “2-(4-(Trifluoromethyl)benzyl)propanoic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Results or Outcomes : The outcome of this application would be the synthesis of bioactive indole derivatives with potential therapeutic applications .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : “4-(Trifluoromethyl)phenylboronic acid”, a related compound, can be used in site-selective Suzuki-Miyaura cross-coupling reactions . This suggests that “2-(4-(Trifluoromethyl)benzyl)propanoic acid” might have similar applications.
    • Method of Application : Suzuki-Miyaura cross-coupling is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst .
    • Results or Outcomes : The outcome of this application would be the synthesis of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLOHWBAJQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693254
Record name 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)benzyl)propanoic acid

CAS RN

1192772-71-6
Record name 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Morgenthaler, JD Aebi, F Grüninger, D Mona… - Journal of fluorine …, 2008 - Elsevier
This article describes the synthesis and in vitro biological affinities of (poly)fluorinated neprilysin inhibitors. Two series of inhibitors with F-substitution of the central benzimidazole …
Number of citations: 23 www.sciencedirect.com
S Wang, Y Nian, S Zhou, J Wang… - The Journal of Organic …, 2018 - ACS Publications
We report the first purely chemical method for the resolution of C,N-unprotected racemic α-substituted β-amino acids (β 2 -AAs) using thermodynamically stable and recyclable chiral …
Number of citations: 6 pubs.acs.org
Z Meng, ML Tang, L Yu, Y Liang, J Han… - ACS Infectious …, 2019 - ACS Publications
The emergence and worldwide prevalence of New Delhi metallo-β-lactamase 1 (NDM-1) expressing Gram-negative bacteria with resistance against most β-lactam antibiotics pose a …
Number of citations: 22 pubs.acs.org
O De Paolis - 2011 - core.ac.uk
Application of Scaffolding Catalysis in Site- and Regioselective Transformations Page 1 Persistent link: http://hdl.handle.net/2345/2417 This work is posted on eScholarship@BC, …
Number of citations: 2 core.ac.uk

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